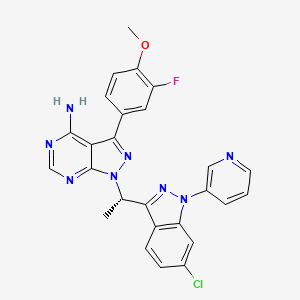

PI3K|A-IN-14

Description

Overview of PI3K Family and Isoforms

The PI3K family is divided into three main classes (Class I, Class II, and Class III) based on their primary structure, regulation, and in vitro lipid substrate specificity. wikipedia.orgnih.gov

Class I PI3Ks (IA and IB)

Class I PI3Ks are the most extensively studied and are heterodimers composed of a catalytic and a regulatory subunit. proteopedia.orgucl.ac.uk They are responsible for the production of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PtdIns(3,4,5)P3), a key second messenger that recruits downstream signaling proteins. nih.gov This class is further subdivided into Class IA and Class IB based on their activation mechanisms. wikipedia.orgashpublications.org

Class IA PI3Ks are typically activated by receptor tyrosine kinases (RTKs). wikipedia.orgnih.gov They consist of one of three catalytic subunits (p110α, p110β, or p110δ) associated with one of five regulatory subunits (p85α, p85β, p55α, p55γ, or p50α). nih.govwikipedia.org The p110α and p110β isoforms are ubiquitously expressed, while p110δ expression is primarily restricted to leukocytes. nih.gov Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit, are common in many cancers, leading to increased kinase activity. wikipedia.org The compound PI3Kα-IN-14 is a selective inhibitor of the p110α isoform, with an IC50 of 0.14 nM, demonstrating its high potency and specificity for this particular catalytic subunit. medchemexpress.com

Class IB PI3Ks are activated by G-protein-coupled receptors (GPCRs). wikipedia.org This subclass consists of the p110γ catalytic subunit, which associates with either the p101 or p87 regulatory subunit. nih.govashpublications.org

| Subclass | Catalytic Subunit | Regulatory Subunit(s) | Primary Activator | Tissue Distribution |

|---|---|---|---|---|

| IA | p110α (PIK3CA) | p85α, p85β, p55α, p55γ, p50α | Receptor Tyrosine Kinases (RTKs) | Ubiquitous |

| IA | p110β (PIK3CB) | p85α, p85β, p55α, p55γ, p50α | Receptor Tyrosine Kinases (RTKs) | Ubiquitous |

| IA | p110δ (PIK3CD) | p85α, p85β, p55α, p55γ, p50α | Receptor Tyrosine Kinases (RTKs) | Primarily Leukocytes |

| IB | p110γ (PIK3CG) | p101, p87 | G-protein-coupled Receptors (GPCRs) | Primarily Leukocytes |

Class III PI3Ks

Class III PI3Ks consist of a single catalytic subunit, Vps34, which is the only PI3K expressed in all eukaryotic cells. wikipedia.org In humans, Vps34 is encoded by the PIK3C3 gene and associates with a regulatory subunit, p150 (Vps15). wikipedia.org The primary function of Class III PI3K is to produce phosphatidylinositol-3-phosphate (PI(3)P) from PI. wikipedia.org This class is primarily involved in protein and vesicle trafficking, particularly in processes like endosomal sorting and autophagy. wikipedia.orgnih.gov

Physiological Roles of PI3K Signaling

The PI3K signaling pathway is a fundamental cascade that regulates a multitude of cellular processes essential for normal tissue development and homeostasis. nih.gov Dysregulation of this pathway is implicated in a wide range of human diseases, including cancer and metabolic disorders.

Cellular Growth and Proliferation Regulation

The PI3K/Akt pathway is a major driver of cell growth and proliferation. frontiersin.org Upon activation by growth factors, PI3K generates PIP3, which in turn activates the serine/threonine kinase Akt. cellsignal.com Activated Akt can then phosphorylate a variety of downstream targets that promote protein synthesis and cell cycle progression. For instance, Akt activates the mechanistic target of rapamycin (B549165) (mTOR), a key regulator of protein synthesis. The pathway also influences the expression of cell cycle regulators, such as cyclin D1, and inhibits cyclin-dependent kinase inhibitors like p27, thereby facilitating the transition from the G1 to the S phase of the cell cycle. The potent anti-proliferative activities of PI3Kα-IN-14 against various tumor-derived cell lines, such as PC-3, HCT-116, and U87-MG, underscore the critical role of the PI3Kα isoform in promoting cancer cell proliferation. medchemexpress.com

Cellular Motility and Migration

The PI3K pathway is a central regulator of cell movement. consensus.appresearchgate.net It orchestrates the necessary changes in the cell's internal scaffolding, the cytoskeleton, that allow for migration. consensus.app Activation of PI3K signaling leads to the regulation of cytoskeletal and membrane rearrangements, a process essential for cell motility. consensus.appnih.gov This is achieved in part by activating small GTPases from the Rho and Arf families, which are critical for the dynamic assembly and disassembly of actin filaments that drive cellular protrusions and enable directed movement. consensus.app The PI3K/Akt pathway, in particular, enhances the migratory and invasive capabilities of cells. consensus.appnih.gov

Metabolism (e.g., glucose uptake, lipid synthesis, nucleotide production, protein synthesis)

The PI3K/Akt/mTOR pathway is a master regulator of cellular metabolism, coordinating anabolic processes with nutrient availability. amegroups.orgresearchgate.netnih.gov

Glucose Metabolism: The pathway promotes glucose uptake from the bloodstream into cells by facilitating the movement of glucose transporters (like GLUT1 and GLUT4) to the cell membrane. amegroups.orgnih.govnih.gov It also activates key glycolytic enzymes, thereby influencing the rate of glycolysis. researchgate.netnih.gov

Protein Synthesis: A major downstream effector of PI3K/Akt signaling is the mammalian target of rapamycin (mTOR), which, as part of the mTORC1 complex, is a potent stimulator of protein synthesis. nih.gov

Lipid Synthesis: The pathway promotes the synthesis of lipids through the activation of sterol regulatory element-binding proteins (SREBPs), which are transcription factors that control the expression of genes involved in lipid production. amegroups.orgnih.gov

Nucleotide Production: By driving glycolysis and the pentose (B10789219) phosphate (B84403) pathway, PI3K signaling provides the necessary precursors for the synthesis of nucleotides, the building blocks of RNA and DNA. nih.gov

Apoptosis Regulation

A fundamental role of the PI3K/Akt signaling pathway is the promotion of cell survival by actively inhibiting apoptosis, or programmed cell death. portlandpress.comcellsignal.com Activation of this pathway is a critical pro-survival signal that counteracts apoptotic stimuli. portlandpress.com The downstream kinase Akt phosphorylates and inactivates several pro-apoptotic proteins, including members of the Bcl-2 family like Bad and Bax, as well as caspase-9. cellsignal.comnih.gov By inhibiting these key components of the apoptotic machinery, the PI3K pathway ensures cell viability. cellsignal.com Consequently, the overactivation of this pathway can lead to resistance to apoptosis, a hallmark of cancer. nih.gov

Angiogenesis Modulation

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process that is critically dependent on PI3K signaling. nih.govnih.gov The pathway is engaged by numerous pro-angiogenic signals, including vascular endothelial growth factor (VEGF) and angiopoietins. nih.govtandfonline.com In endothelial cells, which line the blood vessels, PI3K signaling is essential for proliferation, migration, and survival—all requisite steps for sprouting new vessels. nih.govfrontiersin.org The pathway also modulates angiogenesis by inducing the expression of hypoxia-inducible factor-1 (HIF-1), a transcription factor that drives the production of VEGF. nih.govresearchgate.net

Immune Cell Function

The PI3K pathway plays a pivotal role in regulating the immune system. numberanalytics.comresearchgate.net It is intricately involved in the activation, proliferation, differentiation, and survival of various immune cells, including T cells and B cells. numberanalytics.comnumberanalytics.com The pathway integrates signals from multiple immune receptors to coordinate immune responses. researchgate.net Furthermore, PI3K signaling modulates the function of innate immune cells, such as macrophages and dendritic cells, and regulates the production of cytokines, which are signaling molecules that orchestrate the inflammatory response. numberanalytics.complos.org Dysregulation of PI3K signaling is implicated in various immunological disorders, including autoimmune diseases. numberanalytics.com

Aberrant PI3K Pathway Activation in Disease States

Given its central role in fundamental cellular processes, it is not surprising that aberrant activation of the PI3K pathway is a common feature in a wide range of human diseases, including cancer. nih.govontosight.ai

Oncogenic Dysregulation of PI3K Activity

The PI3K/Akt pathway is one of the most frequently hyperactivated signaling networks in human cancer. nih.govontosight.ai This oncogenic dysregulation drives tumorigenesis by promoting uncontrolled cell proliferation and survival. nih.gov There are several mechanisms by which this pathway becomes constitutively active in tumors:

Mutations in PIK3CA : The gene PIK3CA, which encodes the p110α catalytic subunit of PI3K, is frequently mutated in many solid tumors. mdpi.comnih.gov These gain-of-function mutations lead to a constitutively active enzyme, resulting in constant downstream signaling. nih.govnih.gov

Loss of PTEN : The tumor suppressor PTEN (phosphatase and tensin homolog) is a lipid phosphatase that counteracts PI3K activity by dephosphorylating PIP3. nih.gov Loss-of-function mutations or deletions of the PTEN gene are common in cancer and lead to the accumulation of PIP3 and sustained activation of the pathway. nih.govontosight.ai

Receptor Tyrosine Kinase Activation : Amplification or activating mutations of upstream receptor tyrosine kinases can also lead to persistent PI3K signaling. mdpi.com

This constant signaling contributes significantly to the hallmarks of cancer, including sustained proliferation, resistance to cell death, invasion, and metastasis. nih.gov

Research Findings on PI3Kα-IN-14

| Cell Line | Cancer Type | IC50 (μM) | Effect |

| PC-3 | Prostate Cancer | 0.28 | Anti-proliferative |

| HCT-116 | Colorectal Cancer | 0.57 | Anti-proliferative |

| U87-MG | Glioblastoma | 1.37 | Anti-proliferative, G1 Arrest, Apoptosis |

This table presents in vitro data on the anti-proliferative activity of PI3Kα-IN-14 against various tumor-derived cell lines. Data sourced from MedchemExpress. medchemexpress.com

Involvement in Inflammatory Processes

The PI3K signaling pathway is a pivotal regulator of the inflammatory response. nih.gov It is involved in the recruitment and activation of various immune cells, including macrophages and leukocytes, to sites of inflammation. mdpi.com The different isoforms of Class I PI3Ks play distinct but sometimes overlapping roles in immunity. For instance, PI3Kδ and PI3Kγ are highly expressed in leukocytes and are crucial for the function of both the innate and adaptive immune systems. nih.gov

Activation of the PI3K/Akt pathway can modulate the production of inflammatory mediators. It can influence the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The pathway exerts this control, in part, by regulating the activity of transcription factors like nuclear factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.

Furthermore, PI3K signaling is instrumental in the polarization of macrophages, which can adopt different functional phenotypes. The pathway can promote a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which is involved in the resolution of inflammation. nih.gov Conversely, in certain contexts, sustained PI3K activation can contribute to chronic inflammatory states. mdpi.com The inhibition of specific PI3K isoforms is therefore being explored as a therapeutic strategy for a range of inflammatory and autoimmune diseases. nih.gov

Role in Metabolic Disorders

The PI3K signaling pathway is a central node in the regulation of metabolism, particularly in response to insulin (B600854). nih.gov In metabolic tissues such as the liver, adipose tissue, and skeletal muscle, the activation of the PI3K/Akt pathway downstream of the insulin receptor is essential for maintaining glucose homeostasis. nih.gov

In adipose tissue, PI3K signaling promotes glucose uptake by regulating the translocation of the glucose transporter GLUT4 to the cell surface. mdpi.com It also stimulates lipogenesis (the formation of fat) and suppresses lipolysis (the breakdown of fat). nih.gov In the liver, the pathway promotes glycogen (B147801) synthesis and lipid biosynthesis while inhibiting glucose production (gluconeogenesis). nih.gov

Dysregulation of the PI3K/Akt pathway is a hallmark of metabolic disorders such as obesity and type 2 diabetes. In states of obesity, a condition of chronic low-grade inflammation, often termed "meta-inflammation," can develop in adipose tissue. researchgate.netmdpi.com This inflammatory environment can lead to the impairment of insulin signaling and the development of insulin resistance, where cells become less responsive to insulin's effects. mdpi.com This impaired PI3K/Akt signaling contributes to elevated blood glucose levels and other metabolic complications. nih.gov

Interestingly, research suggests that sustained activity of the PI3K signaling pathway in adipose tissue macrophages (ATMs) could be beneficial, promoting a specialized "good" ATM phenotype that helps to scavenge and break down lipids, thereby preventing their harmful accumulation in other tissues. drugtargetreview.com This highlights the complex and tissue-specific roles of the PI3K pathway in metabolic health and disease.

Research Findings on PI3Kα-IN-14

While direct studies on PI3Kα-IN-14 in the context of inflammation and metabolic disorders are not extensively documented in publicly available research, its high selectivity for the PI3Kα isoform allows for inferences based on the known functions of this specific isoform.

| Parameter | Value | Cell Lines Tested |

| IC₅₀ (PI3Kα) | 0.14 nM | N/A |

| Anti-proliferative IC₅₀ | 0.28 µM | PC-3 (Prostate Cancer) |

| 0.57 µM | HCT-116 (Colon Cancer) | |

| 1.37 µM | U87-MG (Glioblastoma) |

Data sourced from MedchemExpress. medchemexpress.com

The potent and selective inhibition of PI3Kα by PI3Kα-IN-14 makes it a valuable chemical probe for dissecting the specific contributions of this isoform to various cellular processes, including those that are dysregulated in inflammatory and metabolic diseases.

Structure

3D Structure

Properties

Molecular Formula |

C26H20ClFN8O |

|---|---|

Molecular Weight |

514.9 g/mol |

IUPAC Name |

1-[(1S)-1-(6-chloro-1-pyridin-3-ylindazol-3-yl)ethyl]-3-(3-fluoro-4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |

InChI |

InChI=1S/C26H20ClFN8O/c1-14(23-18-7-6-16(27)11-20(18)36(33-23)17-4-3-9-30-12-17)35-26-22(25(29)31-13-32-26)24(34-35)15-5-8-21(37-2)19(28)10-15/h3-14H,1-2H3,(H2,29,31,32)/t14-/m0/s1 |

InChI Key |

ZNCDEDBKQOCMSJ-AWEZNQCLSA-N |

Isomeric SMILES |

C[C@@H](C1=NN(C2=C1C=CC(=C2)Cl)C3=CN=CC=C3)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC)F)N |

Canonical SMILES |

CC(C1=NN(C2=C1C=CC(=C2)Cl)C3=CN=CC=C3)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC)F)N |

Origin of Product |

United States |

Molecular Mechanisms of Pi3k Pathway Activation and Regulation

Upstream Regulators of PI3K Activity

The activation of PI3K is primarily driven by cell surface receptors that, upon ligand binding, trigger the recruitment and activation of PI3K enzymes at the plasma membrane. cusabio.comnih.gov

A major route for PI3K activation is through Receptor Tyrosine Kinases (RTKs). nih.govnih.gov These receptors bind to a variety of growth factors and hormones. creative-diagnostics.com Upon binding, RTKs form dimers, leading to the autophosphorylation of their intracellular tyrosine kinase domains. creative-diagnostics.comwalshmedicalmedia.com These newly phosphorylated tyrosine residues act as docking sites for the regulatory subunit of PI3K (p85), which in turn activates the catalytic subunit (p110). creative-diagnostics.comwalshmedicalmedia.com This process is essential for signaling pathways that control cell proliferation, differentiation, and survival. nih.gov

G-Protein Coupled Receptors (GPCRs) represent another significant class of upstream regulators for the PI3K pathway. nih.govnih.gov When a ligand binds to a GPCR, it activates associated heterotrimeric G-proteins. ahajournals.org The Gβγ subunits, released after activation, can directly interact with and activate certain PI3K isoforms (Class IB). nih.gov This interaction is crucial for mediating cellular responses to a wide range of stimuli, including chemokines and neurotransmitters. nih.govspandidos-publications.com

The Ras family of small GTPases are key signaling proteins that also function as upstream regulators of PI3K. nih.govwikipedia.org Activated Ras proteins, in their GTP-bound state, can directly bind to the catalytic subunit of PI3K (p110α), enhancing its lipid kinase activity. creative-diagnostics.comnih.govmdpi.com This interaction is a critical step in pathways that lead to cell growth, cytoskeletal reorganization, and is often dysregulated in cancer. mdpi.comnih.gov

The insulin (B600854) receptor and the insulin-like growth factor receptor (IGFR) are specialized RTKs that are potent activators of the PI3K pathway, central to metabolic regulation. wikipedia.orgbioscientifica.com Upon binding insulin or IGF-1, these receptors autophosphorylate and recruit insulin receptor substrate (IRS) proteins. nih.govnih.gov Phosphorylated IRS proteins then serve as docking platforms for the PI3K regulatory subunit, leading to the activation of the PI3K/Akt signaling cascade, which is fundamental for glucose metabolism and cell growth. nih.govresearchgate.netsyndevrx.com

Phosphoinositide Metabolism and Second Messenger Generation

The central function of activated PI3K is to generate lipid second messengers that propagate the signal downstream within the cell. taylorandfrancis.com

Once activated at the plasma membrane, PI3K catalyzes the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) at the 3-position of the inositol (B14025) ring. rsc.orgreactome.org This reaction produces the critical second messenger, phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3). creative-diagnostics.comnih.gov The accumulation of PI(3,4,5)P3 at the inner leaflet of the plasma membrane serves as a docking site for proteins containing Pleckstrin Homology (PH) domains, most notably the kinase Akt (also known as Protein Kinase B). cusabio.comresearchgate.net The recruitment and subsequent activation of Akt are pivotal for executing the majority of the downstream effects of the PI3K pathway. cellsignal.comresearchgate.net The levels of PI(3,4,5)P3 are tightly controlled and its dephosphorylation by the phosphatase PTEN terminates the signal. wikipedia.orgontosight.ai

Interactive Data Table: Key Regulators and Components of the PI3K Pathway

| Category | Component | Function |

| Upstream Regulators | Receptor Tyrosine Kinases (RTKs) | Bind growth factors, autophosphorylate, and recruit PI3K. creative-diagnostics.comnih.gov |

| G-Protein Coupled Receptors (GPCRs) | Activate G-proteins, leading to PI3K activation via Gβγ subunits. nih.govnih.gov | |

| Ras GTPases | Directly bind and enhance the catalytic activity of PI3K p110α. creative-diagnostics.commdpi.com | |

| Insulin/IGF-1 Receptors | Mediate metabolic signals by recruiting IRS proteins to activate PI3K. nih.govnih.gov | |

| Core Mechanism | PI3K Enzyme | Phosphorylates PI(4,5)P2 to generate PI(3,4,5)P3. rsc.orgreactome.org |

| Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) | Substrate for PI3K. nih.gov | |

| Phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3) | Second messenger that recruits downstream effectors like Akt. cusabio.comresearchgate.net | |

| Downstream Effectors | Akt (Protein Kinase B) | Key kinase activated by PI(3,4,5)P3, mediating cell survival and growth. cellsignal.comresearchgate.net |

| Negative Regulators | PTEN Phosphatase | Dephosphorylates PI(3,4,5)P3 to terminate the signal. wikipedia.orgontosight.ai |

Recruitment of Pleckstrin Homology (PH) Domain-Containing Effectors

The generation of PIP3 at the cell membrane creates a high-affinity binding site for proteins that contain a specific protein module known as the Pleckstrin Homology (PH) domain. nih.govbiologists.com This domain allows for the rapid translocation of cytosolic proteins to the membrane, where they can be activated and participate in downstream signaling. pnas.orgnih.gov

Several key effector proteins in the PI3K pathway, including the serine/threonine kinase Akt (also known as Protein Kinase B or PKB) and 3-phosphoinositide-dependent protein kinase 1 (PDK1), possess PH domains. nih.govmdpi.com The binding of their PH domains to PIP3 is a crucial step that co-localizes these kinases at the plasma membrane, facilitating their subsequent activation. mdpi.comresearchgate.net By inhibiting the production of PIP3, a compound like PI3Kα-IN-14 prevents the membrane recruitment of these PH domain-containing effectors, thereby blocking the propagation of the signal.

Key Downstream Effectors of PI3K Signaling

Once initiated, the PI3K signal is transduced through a series of downstream effector molecules that regulate a wide array of fundamental cellular functions, including transcription, translation, proliferation, growth, and survival. cusabio.com The central node in this downstream cascade is the kinase Akt, which, once activated, phosphorylates a multitude of substrates to orchestrate these complex cellular responses. wikipedia.org

AKT/Protein Kinase B (PKB) Activation and Phosphorylation

Akt/PKB is a serine/threonine protein kinase that acts as a critical regulator of cell survival and proliferation. nih.gov Its activation is a multi-step process that begins with its recruitment to the plasma membrane via its PH domain binding to PIP3. biologists.com For full activation, Akt requires phosphorylation at two key residues: Threonine 308 (Thr308) in its activation loop and Serine 473 (Ser473) in its C-terminal hydrophobic motif. mdpi.combiologists.com This dual phosphorylation stabilizes the active conformation of the kinase, allowing it to phosphorylate its numerous downstream targets. biologists.com

Table 1: Research Findings on PI3Kα-IN-14 This table presents inhibitory concentration data for PI3Kα-IN-14 against the PI3Kα enzyme and its anti-proliferative effects on various tumor-derived cell lines.

| Parameter | Target/Cell Line | Value |

|---|---|---|

| IC₅₀ | PI3Kα | 0.14 nM |

| IC₅₀ | PC-3 (Prostate Cancer) | 0.28 µM |

| IC₅₀ | HCT-116 (Colon Cancer) | 0.57 µM |

| IC₅₀ | U87-MG (Glioblastoma) | 1.37 µM |

Data sourced from MedchemExpress. medchemexpress.com

PDK1-mediated Phosphorylation (Thr308)

Following the co-localization of Akt and PDK1 at the plasma membrane through their binding to PIP3, PDK1 phosphorylates Akt at the Thr308 residue within the activation loop. thermofisher.comcellsignal.com This phosphorylation event is a critical step that partially activates Akt. creative-diagnostics.commdpi.com Studies have shown that phosphorylation at Thr308 is indispensable for Akt's kinase activity; its absence completely abolishes the enzyme's function. nih.govnih.gov Therefore, by preventing the formation of PIP3, PI3Kα inhibitors directly block the PDK1-mediated phosphorylation of Akt at Thr308. biologists.com

mTORC2-mediated Phosphorylation (Ser473)

For maximal activation, Akt requires a second phosphorylation at Ser473. thermofisher.com This phosphorylation is primarily carried out by the mammalian Target of Rapamycin (B549165) Complex 2 (mTORC2). cellsignal.comontosight.ai The precise mechanism by which PI3K signaling leads to mTORC2 activation is complex, but it is established that mTORC2 is the principal kinase responsible for this event. nih.govnih.gov Phosphorylation at Ser473 is thought to fully activate Akt and may also influence its substrate selectivity. mdpi.comaacrjournals.org Inhibition of the upstream PI3Kα by PI3Kα-IN-14 would consequently suppress this mTORC2-mediated phosphorylation, preventing the full activation of Akt.

Mammalian Target of Rapamycin (mTOR) Complexes (mTORC1 and mTORC2)

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, and metabolism. nih.govwikipedia.org mTOR operates within two distinct multiprotein complexes, known as mTORC1 and mTORC2. nih.govresearchgate.net

mTORC1 is composed of mTOR, Raptor, and mLST8 and is sensitive to nutrients and growth factors. wikipedia.orgresearchgate.net It is a key downstream effector of Akt. Akt can phosphorylate and inactivate TSC2, an inhibitor of mTORC1, and also directly phosphorylate PRAS40, another mTORC1 inhibitor, leading to mTORC1 activation. cellsignal.com Activated mTORC1 promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). nih.govresearchgate.net

mTORC2 consists of mTOR, Rictor, mSIN1, and mLST8. wikipedia.orgresearchgate.net As mentioned, its primary role in this pathway is to phosphorylate and fully activate Akt at Ser473. nih.govresearchgate.net It also plays a role in regulating the actin cytoskeleton. nih.gov

By inhibiting the PI3K/Akt axis, PI3Kα-IN-14 indirectly leads to the downregulation of mTORC1 activity and disrupts the feedback loops involving mTORC2 and Akt activation.

Forkhead Box O (FOXO) Transcription Factors Regulation

The Forkhead Box O (FOXO) family of transcription factors are critical regulators of genes involved in apoptosis, cell-cycle arrest, and metabolism. uu.nlkegg.jp FOXO proteins are major downstream targets of the PI3K/Akt signaling pathway. researchgate.net

In the presence of survival signals, activated Akt phosphorylates FOXO proteins at three conserved residues. kegg.jp This phosphorylation creates a binding site for 14-3-3 proteins, which causes the FOXO transcription factor to be exported from the nucleus to the cytoplasm. kegg.jp This sequestration in the cytoplasm prevents FOXO from binding to the promoters of its target genes, thereby inhibiting the transcription of pro-apoptotic and cell-cycle inhibitory proteins. uu.nlfrontiersin.org When the PI3K/Akt pathway is blocked by an inhibitor like PI3Kα-IN-14, Akt is not activated, and FOXO proteins remain unphosphorylated. researchgate.net Consequently, FOXO factors stay in the nucleus, where they can actively transcribe genes that suppress cell proliferation and promote apoptosis. frontiersin.org

Table 2: Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| PI3Kα-IN-14 | Compound F8 |

| Phosphatidylinositol-4,5-bisphosphate | PIP2 |

| Phosphatidylinositol-3,4,5-trisphosphate (B10852661) | PIP3 |

| Wortmannin | - |

Ribosomal Protein S6 Kinase (S6K) Activation

The activation of Ribosomal Protein S6 Kinase (S6K) is a critical event downstream of the PI3K/Akt/mTOR signaling cascade. Upon activation by growth factors or other stimuli, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates Akt. Akt then phosphorylates and activates the mammalian target of rapamycin complex 1 (mTORC1). mTORC1 directly phosphorylates S6K at multiple sites, with phosphorylation at threonine 389 (T389) being a key step for its full activation.

Once activated, S6K phosphorylates several substrates, including the 40S ribosomal protein S6 (rpS6). This phosphorylation is thought to enhance the translation of a specific subset of mRNAs, known as 5' terminal oligopyrimidine (5'TOP) mRNAs, which encode for components of the translational machinery, such as ribosomal proteins and elongation factors. This process ultimately leads to an increase in protein synthesis and cell size, contributing to cell growth and proliferation. The activation of S6K serves as a key indicator of mTORC1 activity and is a focal point for therapeutic intervention in diseases characterized by aberrant PI3K signaling.

Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 (4EBP1)

Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 (4EBP1) is another crucial downstream effector of the PI3K/Akt/mTORC1 pathway that plays a pivotal role in the regulation of protein synthesis. In its hypophosphorylated state, 4EBP1 binds to the eukaryotic translation initiation factor 4E (eIF4E). This binding prevents the assembly of the eIF4F complex, which is essential for the initiation of cap-dependent translation.

The activation of mTORC1, through the PI3K/Akt signaling axis, leads to the hyperphosphorylation of 4EBP1 at multiple serine and threonine residues. This hyperphosphorylation causes a conformational change in 4EBP1, leading to its dissociation from eIF4E. Once released, eIF4E can bind to eIF4G and eIF4A to form the active eIF4F complex. This complex then recruits the 40S ribosomal subunit to the 5' cap of mRNAs, initiating their translation. By controlling the availability of eIF4E, the PI3K/mTORC1/4EBP1 axis selectively regulates the translation of mRNAs that are crucial for cell growth, proliferation, and survival, including those encoding for proteins like c-myc and cyclin D1.

Regulation of Glucose Transporters (GLUTs)

The PI3K pathway is a central regulator of glucose metabolism, in large part through its control over the trafficking of glucose transporters (GLUTs) to the plasma membrane. The most well-studied example is the regulation of GLUT4, the primary insulin-responsive glucose transporter in adipose tissue and muscle cells. In the absence of insulin, GLUT4 is sequestered in intracellular vesicles. Upon insulin stimulation, the activation of the PI3K/Akt pathway triggers a signaling cascade that promotes the translocation of these GLUT4-containing vesicles to the cell surface.

Akt phosphorylates several downstream targets to facilitate this process, including the AS160 (Akt substrate of 160 kDa) protein. Phosphorylation of AS160 inactivates its Rab-GTPase activating protein (GAP) activity, leading to the activation of Rab GTPases that are critical for the movement and fusion of GLUT4 vesicles with the plasma membrane. The increased presence of GLUT4 at the cell surface enhances the uptake of glucose from the bloodstream into the cells. The PI3K pathway also influences the expression of other glucose transporters, such as GLUT1, which is responsible for basal glucose uptake in many cell types.

Rho GTPases (e.g., Rac1)

The PI3K pathway and Rho family GTPases, such as Rac1, are intricately linked and engage in significant crosstalk to regulate a variety of cellular functions, including cell migration, cytoskeletal organization, and cell proliferation. PI3K can be activated by and can also activate Rho GTPases. The product of PI3K, PIP3, serves as a docking site for guanine (B1146940) nucleotide exchange factors (GEFs) that contain pleckstrin homology (PH) domains. These GEFs, such as P-Rex1, are activated upon binding to PIP3 and subsequently catalyze the exchange of GDP for GTP on Rac1, leading to its activation.

Once activated, Rac1 can influence the actin cytoskeleton, leading to the formation of lamellipodia and membrane ruffles, which are essential for cell motility. Furthermore, activated Rac1 can contribute to a positive feedback loop by further stimulating PI3K activity. This reciprocal regulation between PI3K and Rac1 is crucial for processes such as directed cell migration in response to chemoattractants. Dysregulation of this crosstalk is often implicated in cancer metastasis.

Negative Regulation of PI3K Signaling

To maintain cellular homeostasis and prevent uncontrolled cell growth, the PI3K signaling pathway is tightly controlled by negative regulators. These molecules act to counterbalance the activity of PI3K and its downstream effectors.

Phosphatase and Tensin Homolog (PTEN) Activity

Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor and the primary negative regulator of the PI3K signaling pathway. PTEN is a lipid phosphatase that directly antagonizes the action of PI3K. It achieves this by dephosphorylating the 3' position of the inositol ring of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting it back to phosphatidylinositol (4,5)-bisphosphate (PIP2).

This action terminates the PI3K signal by removing the docking sites for PH domain-containing proteins like Akt and PDK1, thereby preventing their activation. The loss or inactivation of PTEN is one of the most common events in human cancer, leading to the constitutive activation of the PI3K/Akt pathway, which promotes tumor growth, proliferation, and survival. The activity of PTEN itself is subject to regulation through mechanisms such as phosphorylation, oxidation, and ubiquitination, which can modulate its function and stability.

SH2 Domain-Containing Inositol 5′-Phosphatase (SHIP)

The SH2 domain-containing inositol 5′-phosphatase (SHIP) family of enzymes, which includes SHIP1 and SHIP2, provides another layer of negative regulation on the PI3K pathway. Unlike PTEN, which dephosphorylates the 3' position of PIP3, SHIP enzymes act as 5'-inositol phosphatases. They hydrolyze the 5'-phosphate from PIP3 to generate phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).

Feedback Loops within the PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is characterized by several critical negative and positive feedback loops that modulate signal duration and intensity. These loops ensure that the pathway's activity is tightly controlled under normal physiological conditions. researchgate.net However, in pathological states like cancer, these mechanisms can be co-opted or, when targeted by inhibitors, can lead to unintended pathway reactivation and drug resistance. nih.govnih.gov

Negative Feedback Loops

Negative feedback is a predominant regulatory feature of the PI3K pathway, primarily acting to attenuate the signal. These loops are often initiated by downstream effectors of the pathway that, once activated, act to inhibit upstream components.

FOXO-Mediated Regulation of Receptor Tyrosine Kinases (RTKs): AKT directly phosphorylates and inactivates the Forkhead box O (FoxO) family of transcription factors, sequestering them in the cytoplasm. nih.govresearchgate.net When AKT activity is inhibited, FoxO proteins can translocate to the nucleus and drive the transcription of genes encoding several receptor tyrosine kinases (RTKs), such as the insulin-like growth factor 1 receptor (IGF1R) and platelet-derived growth factor receptor (PDGFR). researchgate.netresearchgate.net The increased expression of these receptors enhances the cell's sensitivity to growth factors, leading to a rebound in PI3K signaling. researchgate.net This constitutes a slower, transcription-based feedback loop. nih.gov

Grb10-Mediated Feedback: The growth factor receptor-bound protein 10 (Grb10) acts as an adaptor protein and a negative regulator. Phosphoproteomic studies have shown that mTORC1 directly phosphorylates Grb10. nih.gov This phosphorylation can inhibit receptor tyrosine kinase signaling, adding another layer of negative control. mdpi.comnih.gov When mTORC1 is inhibited, this suppression is lifted, potentially contributing to the reactivation of the Raf/MEK/ERK pathway. nih.gov

PHLPP-Mediated Feedback: The PH domain and leucine-rich repeat protein phosphatase (PHLPP) acts as a negative regulator by dephosphorylating and inactivating AKT. Research has shown that S6K1 can induce the expression of PHLPP, forming a negative feedback loop that controls AKT and S6K1 activity. mdpi.com

The table below summarizes key negative feedback mechanisms within the pathway.

Table 1: Key Negative Feedback Loops in the PI3K-AKT-mTOR Pathway| Feedback Loop Initiator | Key Mediator(s) | Target of Inhibition | Consequence of Inhibition |

|---|---|---|---|

| mTORC1/S6K1 | IRS-1 | PI3K activation via Insulin/IGF Receptors | Attenuation of upstream signaling. mdpi.comnih.gov |

| AKT Inhibition | FOXO transcription factors | Transcriptional repression of RTKs | Increased expression of RTKs (e.g., IGF1R, PDGFR). researchgate.netresearchgate.net |

| mTORC1 | Grb10 | Receptor Tyrosine Kinases | Attenuation of RTK signaling. mdpi.comnih.gov |

| S6K1 | PHLPP | AKT | Dephosphorylation and inactivation of AKT. mdpi.com |

While less common than negative feedback, positive feedback loops also exist to reinforce and amplify signaling within the PI3K pathway.

mTORC2-Mediated Enhancement of AKT Signaling: The mTOR complex 2 (mTORC2) is a key activator of AKT, phosphorylating it at serine 473 (S473), which is required for its full activation. researchgate.net Some studies suggest that AKT can also phosphorylate Sin1, a component of mTORC2, thereby increasing mTORC2 activity and creating a positive feedback loop that sustains high levels of active AKT. mdpi.com

SREBP-Lipogenesis-Mediated Reinforcement: Research has indicated a positive feedback loop connecting PI3K-Akt-mTORC1 signaling with the lipogenic pathway. aacrjournals.org The activation of sterol regulatory element-binding proteins (SREBPs) by the PI3K-Akt-mTORC1 axis is crucial for reinforcing AKT signaling, potentially by altering the lipid composition of cellular membranes, which can impact signaling protein localization and activity. aacrjournals.org

The table below outlines identified positive feedback mechanisms.

Table 2: Positive Feedback Loops in the PI3K-AKT-mTOR Pathway| Feedback Loop Initiator | Key Mediator(s) | Target of Activation | Consequence of Activation |

|---|---|---|---|

| AKT | Sin1 (mTORC2 component) | mTORC2 | Enhanced phosphorylation and activation of AKT. mdpi.com |

| PI3K-AKT-mTORC1 | SREBP | AKT Signaling | Reinforcement of AKT signaling through lipogenesis. aacrjournals.org |

The intricate web of feedback loops within the PI3K-AKT-mTOR pathway highlights its complexity. A sustained signal of phosphorylated AKT can, due to negative feedback, result in only a transient pulse of phosphorylated S6K1. biorxiv.org The disruption of these loops by therapeutic inhibitors is a significant cause of drug resistance, as the cell compensates by reactivating the pathway through alternative means. nih.gov For instance, long-term inhibition of PI3K can lead to a rephosphorylation of AKT that is dependent on PDK1 but independent of PIP3 and mTORC2. plos.org This underscores the need for combination therapies that can simultaneously block the primary pathway and the compensatory feedback loops to achieve effective and durable clinical responses. plos.org

Role of Pi3k Pathway Aberrations in Oncogenesis and Disease Progression

Genetic Alterations Leading to Aberrant PI3K Pathway Activation

The PI3K pathway is tightly regulated under normal physiological conditions. However, genetic alterations can disrupt this balance, leading to constitutive activation and downstream signaling that promotes tumorigenesis. These alterations can occur in various components of the pathway, from the catalytic and regulatory subunits of PI3K itself to its downstream effectors and negative regulators.

The PIK3CA gene, which encodes the p110α catalytic subunit of Class IA PI3K, is one of the most frequently mutated oncogenes in human cancers. tandfonline.comnih.gov Somatic mutations in PIK3CA are particularly prevalent in breast, colorectal, endometrial, brain, and lung cancers. tandfonline.comnih.gov These mutations are typically heterozygous missense mutations that result in a gain of enzymatic function. pnas.org

Over 80% of these mutations are clustered in two "hotspot" regions: the helical domain (exon 9) and the kinase domain (exon 20). tandfonline.comnih.gov The most common hotspot mutations include E542K and E545K in the helical domain, and H1047R in the kinase domain. pnas.orgoncotarget.com These mutations lead to constitutive activation of the p110α kinase, driving downstream signaling through AKT and mTOR. pnas.org In vivo studies have demonstrated that these common PIK3CA mutants are indeed oncogenic. pnas.org Gene amplification of PIK3CA, leading to overexpression of the p110α protein, is another mechanism of pathway activation, observed in cancers such as ovarian and cervical cancer. pnas.org

Table 1: Common Hotspot Mutations in the PIK3CA Gene

| Mutation | Domain | Exon | Associated Cancer Types |

|---|---|---|---|

| E542K | Helical | 9 | Breast, Colorectal, Lung |

| E545K | Helical | 9 | Breast, Colorectal, Lung |

| H1047R | Kinase | 20 | Breast, Colorectal, Brain |

The tumor suppressor gene PTEN (phosphatase and tensin homolog) is a critical negative regulator of the PI3K pathway. nih.govnih.gov It functions as a lipid phosphatase, converting the PI3K product PIP3 back to PIP2, thereby antagonizing PI3K signaling. frontiersin.orgfrontiersin.org Loss of PTEN function is one of the most common events in human cancer, leading to the accumulation of PIP3 and subsequent constitutive activation of AKT. nih.govfrontiersin.org

The mechanisms of PTEN inactivation are diverse and include deletions, point mutations, and epigenetic silencing through promoter methylation. nih.govfrontiersin.org While coding sequence mutations are common in certain cancers like glioblastoma and endometrial cancer, deletion of a single copy of the PTEN gene and gene silencing are more frequent in many other tumor types. nih.gov Loss of PTEN is associated with more aggressive tumor phenotypes and is a frequent finding in advanced prostate cancer. mdpi.commedlineplus.gov

AKT1 is a key downstream effector of PI3K. While activation of AKT is often a consequence of upstream alterations in PI3K or PTEN, direct activating mutations in the AKT1 gene itself also occur, albeit at a lower frequency. nih.govascopubs.org The most well-characterized of these is the E17K hotspot mutation, a recurrent somatic mutation found in a range of cancers including breast, colorectal, lung, and ovarian cancers. nih.govmdpi.com

This mutation occurs in the pleckstrin homology (PH) domain of AKT1, altering its lipid-binding specificity and leading to its pathological localization to the plasma membrane. pnas.org This results in constitutive activation of AKT1 and its downstream signaling pathways, promoting cell survival and proliferation. mdpi.compnas.org While E17K is the most common, other less frequent activating mutations in AKT1 have also been identified. nih.gov

The PIK3CB gene encodes the p110β catalytic subunit of PI3K. While mutations in PIK3CA are more common, alterations in PIK3CB also contribute to aberrant PI3K signaling in some cancers. mycancergenome.org Missense mutations, silent mutations, nonsense mutations, and frameshift deletions and insertions in PIK3CB have been observed in cancers such as skin, endometrial, and colon cancer. mycancergenome.org

Amplification of the PIK3CB gene, leading to overexpression of the p110β protein, is another mechanism of pathway activation and has been found in lung, breast, and ovarian cancers. oncokb.org In certain contexts, such as in tumors with PTEN loss, the basal activity of p110β is particularly implicated in driving cancer cell survival. nih.gov

The PIK3R1 gene encodes the p85α regulatory subunit, which normally functions to stabilize and inhibit the p110 catalytic subunit. medsci.orgmedicaljournalssweden.se Therefore, PIK3R1 can act as a tumor suppressor. medsci.org Somatic mutations in PIK3R1 are found in several cancers, with a notable prevalence in endometrial cancer, glioblastoma, and colon cancer. medicaljournalssweden.senih.gov

These mutations often occur in the inter-SH2 domain of p85α, which is the region that interacts with and inhibits p110. medsci.org Such mutations can disrupt the inhibitory function of p85α, leading to increased PI3K activity. medsci.org Additionally, some PIK3R1 mutations can interfere with its ability to stabilize PTEN, further contributing to pathway hyperactivation. medsci.org

Context-Specific PI3K Dysregulation in Cancer Types

The dysregulation of the PI3K pathway is a common theme across many cancers, but the specific genetic alterations and their prevalence can vary significantly between different tumor types. sysmex-inostics.comnih.gov

Breast Cancer: The PI3K pathway is one of the most frequently altered pathways in breast cancer. wikipedia.orgsysmex-inostics.com PIK3CA mutations are particularly common, occurring in up to 40% of cases, especially in estrogen receptor-positive (ER+) tumors. aacrjournals.org AKT1 E17K mutations are also found, though at a lower frequency. aacrjournals.org Loss of PTEN function is another significant contributor to PI3K pathway activation in breast cancer. medlineplus.gov

Colorectal Cancer: PIK3CA mutations are present in approximately 10-30% of colorectal cancers. tandfonline.compnas.org Mutations in PIK3R1 are also observed. nih.gov

Glioblastoma: PTEN loss is a very common event in glioblastoma. nih.govmedlineplus.gov Mutations in PIK3R1 are also found at a significant frequency in this cancer type. medicaljournalssweden.se

Endometrial Cancer: This cancer type shows a high frequency of alterations in the PI3K pathway. PIK3CA mutations are common, and remarkably, often coexist with PTEN mutations. nih.gov PIK3R1 mutations are also particularly prevalent in endometrial cancer. nih.gov

Lung Cancer: PIK3CA mutations are found in non-small cell lung cancer (NSCLC), with a higher prevalence in squamous cell carcinoma compared to adenocarcinoma. oncotarget.com PTEN loss has also been reported in lung tumors. nih.gov

Ovarian Cancer: The PI3K/AKT pathway is frequently dysregulated in ovarian cancer, with about 12% of cases having PIK3CA mutations. spandidos-publications.com Amplifications of PIK3CA and loss of PTEN are also observed. spandidos-publications.com Alterations in PIK3R1, including mutations and decreased expression, are also implicated in ovarian cancer development. mdpi.com

Prostate Cancer: PTEN loss is a major driver in prostate cancer, associated with more aggressive disease. mdpi.com While less frequent, mutations in PIK3CB have been identified in castration-resistant prostate cancer. oncokb.org

Table 2: Prevalence of Key PI3K Pathway Alterations in Selected Cancers

| Cancer Type | PIK3CA Mutations | PTEN Loss | AKT1 Mutations | PIK3R1 Mutations |

|---|---|---|---|---|

| Breast Cancer | High (~18-40%) | Frequent | Low | Infrequent |

| Colorectal Cancer | Moderate (~10-30%) | Frequent | Low | Moderate |

| Glioblastoma | Low | Very Frequent | Low | Moderate (~10%) |

| Endometrial Cancer | High (~23-36%) | High | Low | High (~20-34%) |

| Lung Cancer (NSCLC) | Low (~4%) | Frequent | Low | Infrequent |

| Ovarian Cancer | Moderate (~12%) | Frequent | Low | Moderate |

| Prostate Cancer | Low | Very Frequent | Low | Infrequent |

Breast Cancer (ER+, HER2+, TNBC)

Aberrations in the PI3K/AKT/mTOR pathway are frequently observed in breast cancer and are implicated in tumor growth, survival, and resistance to therapies. aacrjournals.org Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common genetic alterations in breast cancer, occurring in approximately 36% of cases. targetedonc.com These mutations are found across all major subtypes, including hormone receptor-positive (HR+), human epidermal growth factor receptor 2-positive (HER2+), and triple-negative breast cancer (TNBC). targetedonc.comcam.ac.uk

Hormone Receptor-Positive (HR+)/HER2-Negative Breast Cancer: In HR+ breast cancer, the PI3K pathway is a key mediator of resistance to endocrine therapies. mdpi.com The crosstalk between the estrogen receptor (ER) and PI3K signaling pathways can lead to ligand-independent ER activation and continued tumor growth despite endocrine blockade. cam.ac.uk The high frequency of PIK3CA mutations in this subtype (around 42%) underscores the rationale for targeting PI3Kα. targetedonc.com The FDA-approved PI3Kα-specific inhibitor alpelisib (B612111), used in combination with fulvestrant (B1683766), has demonstrated clinical benefit for patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer. aacrjournals.orgucl.ac.uk

HER2-Positive (HER2+) Breast Cancer: The PI3K pathway is a critical downstream effector of HER2 signaling. cam.ac.uk Constitutive activation of the PI3K pathway, often through PIK3CA mutations (present in about 31% of HER2+ cases) or loss of the tumor suppressor PTEN, is a well-established mechanism of resistance to anti-HER2 therapies like trastuzumab. targetedonc.commdpi.com Preclinical studies have shown that HER2-driven signaling is largely mediated by the p110α isoform, providing a strong basis for the use of PI3Kα inhibitors in this setting. mdpi.com

Triple-Negative Breast Cancer (TNBC): TNBC is a highly aggressive subtype with limited targeted therapy options. aacrjournals.org While the frequency of PIK3CA mutations is lower in TNBC (around 16%) compared to other subtypes, the PI3K pathway is still frequently activated through other mechanisms, such as PTEN loss. targetedonc.com Preclinical data suggests that combining PI3K inhibitors with other agents, like PARP inhibitors or CDK4/6 inhibitors, could be a synergistic strategy for certain TNBC subtypes. mdpi.com

Table 1: PI3K Pathway Alterations in Breast Cancer Subtypes

| Breast Cancer Subtype | Key PI3K Pathway Alterations | Frequency of PIK3CA Mutations | Role in Therapy Resistance |

|---|---|---|---|

| HR+/HER2- | PIK3CA mutations, crosstalk with ER signaling | ~42% targetedonc.com | Resistance to endocrine therapy mdpi.com |

| HER2+ | PIK3CA mutations, PTEN loss, downstream of HER2 | ~31% targetedonc.com | Resistance to anti-HER2 therapy mdpi.com |

| Triple-Negative (TNBC) | PTEN loss, PIK3CA mutations | ~16% targetedonc.com | Contributes to aggressive phenotype |

Ovarian Cancer

The PI3K/AKT/mTOR pathway is frequently dysregulated in ovarian cancer, playing a crucial role in tumorigenesis, progression, and the development of chemoresistance. researchgate.net Alterations can include mutations or amplification of PIK3CA, amplification of AKT isoforms, or the loss of the tumor suppressor PTEN. The Cancer Genome Atlas (TCGA) demonstrated that approximately 45% of high-grade serous ovarian cancers (HGSOC), the most common and lethal subtype, have dysregulation of the PI3K pathway.

Melanoma (including Brain Metastases)

While melanoma is often associated with mutations in the MAPK pathway (e.g., BRAF and NRAS), aberrations in the PI3K pathway are also common and contribute to tumor development and therapeutic resistance. Activation of the PI3K pathway in melanoma can occur through loss of the PTEN tumor suppressor, which is reported in a significant subset of cases, or through activating mutations in NRAS which can signal through PI3K. Co-occurring mutations in both the MAPK and PI3K pathways are frequently observed, suggesting a cooperative role in driving melanoma progression. The PI3K pathway is also implicated in the development of resistance to BRAF and MEK inhibitors. For patients with melanoma that has metastasized to the brain, the ability of a drug to cross the blood-brain barrier is critical. Some PI3K inhibitors have shown potential for brain penetration, making them an attractive option for treating glioblastoma and potentially brain metastases from other cancers like melanoma. frontiersin.org

Hematologic Malignancies (e.g., Lymphomas, Acute Lymphoblastic Leukemia)

The PI3K pathway is fundamental to the development, proliferation, and survival of both normal and malignant B-cells. Consequently, its constitutive activation is a common feature in many hematologic malignancies, including various forms of leukemia and lymphoma.

Lymphomas: In B-cell malignancies like follicular lymphoma (FL) and diffuse large B-cell lymphoma (DLBCL), the PI3K pathway is often activated through various mechanisms, including loss of PTEN expression or amplification of PIK3CA. The PI3Kδ isoform, which is predominantly expressed in leukocytes, plays a particularly crucial role in B-cell receptor (BCR) signaling, making it a key therapeutic target. Several PI3K inhibitors, including the PI3Kδ-specific inhibitor idelalisib (B1684644) and the pan-class I inhibitor copanlisib, have been approved for the treatment of certain relapsed or refractory lymphomas. ucl.ac.uk

Acute Lymphoblastic Leukemia (ALL): The PI3K/AKT pathway is frequently hyperactivated in ALL and is associated with a poor prognosis and drug resistance. In T-cell ALL (T-ALL), pathway activation is very common, often resulting from loss-of-function mutations or deletions in the PTEN gene, which are found in over 20% of patients. In precursor B-cell ALL (pre-B ALL), activation of the PI3K pathway is also linked to poor outcomes and reduced sensitivity to chemotherapy. The reliance of these leukemic cells on PI3K signaling for proliferation and survival provides a strong rationale for targeted inhibition.

Table 2: PI3K Pathway Dysregulation in Hematologic Malignancies

| Malignancy | Key PI3K Pathway Alterations | Predominant Isoform Involved | Clinical Relevance |

|---|---|---|---|

| Lymphomas (e.g., FL, CLL) | Constitutive B-cell receptor signaling, PTEN loss | PI3Kδ | Target for approved inhibitors like idelalisib ucl.ac.uk |

| Acute Lymphoblastic Leukemia (ALL) | PTEN loss/mutation (especially in T-ALL) | Multiple isoforms | Associated with poor prognosis and chemoresistance |

Pancreatic Cancer

Pancreatic ductal adenocarcinoma (PDAC) is an exceptionally lethal cancer characterized by near-universal activating mutations in the KRAS oncogene. The PI3K pathway is a critical downstream effector of KRAS signaling. springermedizin.de In approximately 95% of pancreatic cancers, mutant KRAS activates the p110α subunit of PI3K, indicating that a vast majority of patients could potentially benefit from targeting this pathway.

Beyond KRAS-driven activation, other alterations within the pathway, such as mutations in PIK3CA (found in 3-5% of cases) and loss of PTEN expression (25-70% of cases), also contribute to tumorigenesis. springermedizin.de The PI3K pathway regulates not only cancer cell proliferation and survival but also shapes the tumor microenvironment, influencing immune cells and cancer-associated fibroblasts. springermedizin.de This dual role suggests that PI3K inhibitors could have effects on both the tumor cells and their supportive stroma.

Head and Neck Squamous Cell Carcinoma (HNSCC)

The PI3K pathway is the most frequently mutated oncogenic pathway in HNSCC, with alterations found in over 30% of tumors. wikipedia.orgucl.ac.uk These aberrations are critical at all stages of tumorigenesis, from initiation to metastasis. wikipedia.org The most common alteration is mutation of the PIK3CA gene, with "hotspot" mutations in exons 9 and 20 being particularly frequent. ucl.ac.uk

In both HPV-positive and HPV-negative HNSCC, the PI3K/AKT/mTOR pathway is highly activated. In HPV-positive cancers, viral oncoproteins can further deregulate the pathway. Dysregulation of the pathway has been linked to resistance to standard therapies and is associated with a more aggressive disease phenotype and poor clinical outcomes, particularly in patients treated with immune checkpoint inhibitors. The high frequency of targetable alterations makes the PI3K pathway a major focus for the development of new therapies for HNSCC. ucl.ac.uk

Endometrial, Glioblastoma, Colon, Lung, Thyroid, Prostate, Renal, and Bladder Cancers

The PI3K pathway is one of the most broadly dysregulated signaling networks across a wide spectrum of solid tumors.

Endometrial Cancer: This cancer type exhibits one of the highest rates of PI3K pathway alterations among all solid tumors, with over 80-90% of endometrioid tumors harboring mutations in genes like PTEN, PIK3CA, or PIK3R1. This makes it a highly attractive target for PI3K inhibitors.

Glioblastoma: In this aggressive brain tumor, PI3K pathway activation is common, often through PTEN loss or PIK3CA mutations. The ability of some PI3K inhibitors to cross the blood-brain barrier makes them promising candidates for glioblastoma treatment. frontiersin.org

Colon Cancer: PIK3CA mutations are found in a significant subset of colorectal cancers, often co-occurring with KRAS or BRAF mutations. mdpi.com

Lung Cancer: In non-small cell lung cancer (NSCLC), the PI3K pathway is frequently activated and plays a key role in oncogenesis and resistance to EGFR inhibitors. Alterations include PIK3CA mutations and amplification, as well as loss of PTEN. Activation of the PI3K pathway is an early event in lung tumor development.

Thyroid Cancer: The PI3K/Akt pathway is frequently activated in thyroid carcinomas and is associated with more aggressive tumor features.

Prostate Cancer: Loss of the PTEN tumor suppressor is a very common event in prostate cancer, leading to constitutive activation of the PI3K/AKT pathway and driving tumor progression.

Renal Cancer: The PI3K/AKT/mTOR pathway is highly activated in renal cell carcinoma (RCC) and is correlated with aggressive tumor behavior and poor prognosis. mTOR inhibitors, which target a downstream component of the pathway, are approved for use in advanced RCC.

Bladder Cancer: Over 40-50% of bladder cancers have alterations that activate the PI3K pathway, including mutations in PIK3CA and TSC1. frontiersin.org These alterations are associated with tumor progression and provide a strong rationale for targeted therapy.

Contribution to Tumorigenic Processes

Aberrations in the Phosphatidylinositol 3-kinase (PI3K) pathway are a common feature in human cancers, driving many of the processes that lead to tumor development and progression. nih.gov The targeted inhibition of specific components of this pathway, such as the PI3Kα isoform, is a key strategy in cancer research. researchgate.netnih.gov The compound PI3Kα-IN-14, also identified as compound F8, was developed as a selective PI3Kα inhibitor based on the structure of the pan-PI3K inhibitor ZSTK474. researchgate.netnih.gov

Enhanced Cell Proliferation and Survival

Research demonstrates that PI3Kα-IN-14 exhibits potent anti-proliferative activity against several human cancer cell lines. researchgate.net In laboratory studies, the compound was tested for its ability to inhibit the growth of various tumor-derived cells, showing significant effects. researchgate.netnih.gov The half-maximal inhibitory concentrations (IC₅₀), which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for three specific cell lines. researchgate.netnih.gov

Notably, PI3Kα-IN-14 showed an IC₅₀ value of 0.28 µM against the PC-3 prostate cancer cell line, 0.57 µM against the HCT-116 colorectal cancer cell line, and 1.37 µM against the U87-MG glioblastoma cell line. researchgate.netnih.gov Furthermore, in a xenograft mouse model using the U87-MG cell line, administration of PI3Kα-IN-14 resulted in significant tumor regression, highlighting its in vivo anti-tumor potential. researchgate.netnih.gov

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| PC-3 | Prostate Cancer | 0.28 |

| HCT-116 | Colorectal Cancer | 0.57 |

| U87-MG | Glioblastoma | 1.37 |

Inhibition of Apoptosis

The compound PI3Kα-IN-14 has been shown to induce apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.gov In studies conducted on the U87-MG glioblastoma cell line, treatment with PI3Kα-IN-14 led to a significant decrease in the mitochondrial membrane potential. researchgate.netnih.gov This disruption of the mitochondrial membrane is a key event in the intrinsic pathway of apoptosis. The study found that this effect was dose-dependent and resulted in the arrest of the cell cycle at the G1 phase, ultimately causing the cells to undergo apoptosis. researchgate.netnih.gov

Aberrant Cell Differentiation

There is no available research data specifically detailing the effects of the compound PI3K|A-IN-14 on aberrant cell differentiation.

Increased Metastatic Potential and Invasion

There is no available research data specifically detailing the effects of the compound this compound on metastatic potential and invasion.

Maintenance of Genomic Stability

There is no available research data specifically detailing the effects of the compound this compound on the maintenance of genomic stability.

Role in Drug Resistance to Other Therapies

There is no available research data specifically detailing the role of the compound this compound in modulating drug resistance to other therapies.

Mechanistic Research on Pi3k|a in 14 As a Therapeutic Agent

Proposed Mechanism of Action of PI3K|A-IN-14

The precise molecular interactions and inhibitory mechanisms of many small molecule inhibitors, including this compound, are often complex and subject to ongoing research. The following sections detail the generally understood and investigated aspects of how compounds like this compound are thought to exert their effects on the PI3K signaling pathway.

Specificity towards PI3K Isoforms (e.g., pan-PI3K, alpha-specific, delta-specific, gamma/delta, beta-specific)

The phosphoinositide 3-kinase (PI3K) family is composed of several isoforms with distinct physiological and pathological roles. Small molecule inhibitors can be designed to target all isoforms (pan-PI3K) or to be specific for one or more isoforms, such as alpha, beta, delta, or gamma. This specificity is a critical determinant of a compound's therapeutic window and potential side effects. For instance, in certain cancers, mutations are prevalent in the p110α subunit of PI3K, making it a key therapeutic target. bsmi.uzresearchgate.net The development of isoform-specific inhibitors is a major focus in drug discovery to enhance efficacy and reduce off-target effects.

While detailed public data on the specific isoform selectivity profile of this compound is limited, its classification as a PI3K inhibitor places it within the broader context of agents targeting this pathway. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. nih.govnih.govbiorxiv.org

Impact on Lipid Kinase Activity

The primary function of PI3K is to act as a lipid kinase, phosphorylating phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits and activates downstream signaling proteins, most notably Akt. By inhibiting the lipid kinase activity of PI3K, compounds like this compound block the production of PIP3. This, in turn, prevents the activation of Akt and its downstream effectors, ultimately leading to the inhibition of cell growth, proliferation, and survival in cells dependent on this pathway. csic.es

Allosteric vs. Orthosteric Inhibition

Inhibition of enzyme activity can occur through two primary mechanisms: orthosteric and allosteric inhibition.

Orthosteric inhibition involves a molecule binding directly to the enzyme's active site, the same site where the natural substrate binds. This type of inhibitor directly competes with the substrate.

Allosteric inhibition , in contrast, involves a molecule binding to a site on the enzyme other than the active site (an allosteric site). tue.nlresearchgate.net This binding event induces a conformational change in the enzyme that alters the shape of the active site, thereby reducing or preventing its activity. tue.nlresearchgate.net

The specific mode of inhibition for this compound, whether allosteric or orthosteric, is a key aspect of its molecular mechanism. Allosteric inhibitors can offer advantages in terms of selectivity, as allosteric sites are often less conserved across related proteins than active sites. tue.nl

Effects on p110 Catalytic Subunits

The Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110δ, and p110γ. These catalytic subunits contain the kinase domain responsible for phosphorylating PIP2. Inhibitors of PI3K, such as this compound, are designed to interact with and inhibit the function of these p110 catalytic subunits. Overexpression of p110 subunits has been observed in various cancers. researchgate.net The specific interactions between an inhibitor and the different p110 isoforms determine its selectivity profile.

Downstream Signaling Modulation by this compound

Inhibition of PI3K by compounds like this compound leads to a cascade of effects on downstream signaling pathways. The primary and most well-understood consequence is the suppression of the Akt/mTOR pathway.

By preventing the production of PIP3, PI3K inhibitors block the recruitment and activation of Akt. This has several downstream consequences:

Reduced Cell Survival: Activated Akt phosphorylates and inactivates pro-apoptotic proteins such as Bad, thereby promoting cell survival. Inhibition of Akt, therefore, can lead to increased apoptosis. csic.es

Inhibition of Cell Growth and Proliferation: Akt activates mTORC1, a key regulator of protein synthesis and cell growth. nih.gov By inhibiting Akt, PI3K inhibitors suppress mTORC1 activity, leading to decreased cell growth and proliferation. nih.gov

Modulation of other pathways: The PI3K/Akt pathway crosstalks with other signaling networks, such as the Ras/MAPK pathway. nih.gov The inhibition of PI3K can therefore have broader effects on cellular signaling.

The table below summarizes the key downstream effects of PI3K inhibition.

| Downstream Effector | Effect of PI3K Inhibition | Cellular Outcome |

| Akt (Protein Kinase B) | Decreased phosphorylation and activation | Reduced cell survival, growth, and proliferation |

| mTORC1 | Decreased activation | Inhibition of protein synthesis and cell growth |

| GSK3β | Increased activity (as Akt normally inhibits it) | Modulation of glycogen (B147801) metabolism and other cellular processes |

| FoxO Transcription Factors | Increased nuclear localization and activity | Upregulation of genes involved in apoptosis and cell cycle arrest |

Inhibition of AKT Phosphorylation and Activity

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, and its aberrant activation is a frequent event in various cancers. nih.govoncotarget.com PI3K activation leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). nih.gov This in turn recruits AKT to the cell membrane, where it is phosphorylated and activated. frontiersin.org Activated AKT then phosphorylates a multitude of downstream targets, influencing cell growth, survival, and metabolism. frontiersin.orgtandfonline.com

PI3K inhibitors, by blocking the initial step in this cascade, are designed to prevent the phosphorylation and subsequent activation of AKT. mdpi.com Short-term treatment with PI3K inhibitors has been shown to effectively inhibit AKT phosphorylation. mdpi.com The activation of AKT is a multi-step process, with phosphorylation at threonine 308 (T308) by PDK1 leading to partial activation, and subsequent phosphorylation at serine 473 (S473) by mTOR complex 2 (mTORC2) resulting in full activation. nih.govtandfonline.com

Modulation of mTORC1 and mTORC2 Signaling

The mechanistic target of rapamycin (B549165) (mTOR) is a key downstream effector of the PI3K/AKT pathway and exists in two distinct complexes, mTORC1 and mTORC2. tandfonline.commdpi.com These complexes have different, yet overlapping, functions in regulating cellular processes. frontiersin.org

mTORC1: This complex is sensitive to nutrient levels and is activated by PI3K signaling. frontiersin.org Activated AKT can indirectly stimulate mTORC1 by phosphorylating and inhibiting the TSC1/2 complex, a negative regulator of mTORC1. frontiersin.org mTORC1 then phosphorylates downstream targets like S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1) to control cell growth and protein synthesis. frontiersin.org

mTORC2: This complex is a crucial activator of AKT itself, phosphorylating it at serine 473 to promote full activation. frontiersin.orgfrontiersin.org This creates a feedback loop where mTORC2 contributes to the activation of the very pathway that can also stimulate mTORC1. Inhibition of PI3K is expected to disrupt this entire signaling cascade, affecting the activity of both mTORC1 and mTORC2.

Alterations in FOXO and S6K Activity

Downstream of AKT and mTOR, several key proteins are modulated by PI3K signaling, including the Forkhead box O (FOXO) family of transcription factors and the S6 kinase (S6K).

FOXO Proteins: Activated AKT directly phosphorylates and inhibits FOXO proteins. nih.govbioscientifica.com This prevents their entry into the nucleus, thereby repressing the transcription of genes involved in processes like apoptosis and cell cycle arrest. aacrjournals.orgnih.gov Inhibition of the PI3K/AKT pathway would therefore be expected to lead to the activation of FOXO transcription factors. aacrjournals.org

S6 Kinase (S6K): S6K is a primary downstream target of mTORC1. mdpi.com Its activation is associated with increased protein synthesis and cell growth. sdbonline.org Furthermore, S6K1 can participate in a negative feedback loop by phosphorylating insulin (B600854) receptor substrate 1 (IRS-1), which can dampen the upstream PI3K/AKT signaling. mdpi.com

Effects on Glucose Metabolism Pathways

The PI3K/AKT pathway plays a central role in regulating glucose metabolism. nih.govamegroups.org Its inhibition can therefore have significant effects on how cells take up and utilize glucose.

Glucose Uptake: Activated AKT promotes the translocation of glucose transporters, such as GLUT1 and GLUT4, to the cell surface, which increases glucose uptake. bioscientifica.comfrontiersin.org Inhibition of PI3K would be expected to reduce this uptake. aacrjournals.org

Glycolysis and Glycogen Synthesis: The pathway stimulates glycolysis by activating key enzymes. amegroups.orgresearchgate.net AKT also promotes glycogen synthesis by inhibiting glycogen synthase kinase 3 (GSK3). nih.gov

Gluconeogenesis: AKT inhibits gluconeogenesis, the production of glucose, by preventing the nuclear localization of FOXO1, a key transcription factor for gluconeogenic genes. bioscientifica.com

Therefore, inhibition of the PI3K pathway can lead to hyperglycemia by preventing glucose uptake in tissues like skeletal muscle and adipose tissue, while increasing glucose production in the liver. bioscientifica.comaacrjournals.org

This compound and Cross-Pathway Interactions

The cellular signaling network is highly interconnected, and the PI3K pathway engages in significant crosstalk with other major signaling cascades.

Interplay with MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. nih.govmdpi.com There is a complex interplay between the PI3K/AKT and MAPK/ERK pathways.

In some contexts, the activation of the PI3K/AKT pathway can render cells less dependent on MAPK/ERK signaling. nih.gov Conversely, inhibition of one pathway can sometimes lead to the compensatory activation of the other. oncotarget.comfrontiersin.org For instance, inhibition of mTORC1 has been shown to lead to the activation of the MAPK pathway through a PI3K-dependent feedback loop. oncotarget.com This crosstalk is a critical consideration in the development of targeted therapies, as it can be a mechanism of resistance. medecinesciences.org

Interaction with Androgen Receptor Signaling

In prostate cancer, there is a well-documented bidirectional and inverse regulatory relationship between the PI3K/AKT pathway and androgen receptor (AR) signaling. frontiersin.orgnih.gov

PI3K/AKT on AR: Activation of the PI3K pathway can lead to the suppression of AR expression and activity. frontiersin.orgresearchgate.net This can occur through various mechanisms, including the phosphorylation and subsequent inhibition of the AR. ijbs.com

AR on PI3K/AKT: Conversely, androgen deprivation or inhibition of AR signaling can result in the increased activation of the PI3K/AKT pathway. nih.govmdpi.com This is a key mechanism of resistance to androgen-deprivation therapies in prostate cancer. mdpi.com

This reciprocal feedback highlights the intricate connections between these two major signaling pathways in the context of prostate cancer progression and treatment resistance. ijbs.commdpi.com

Cross-talk with 14-3-3 Proteins and TSC2

The therapeutic mechanism of PI3Kα inhibitors, such as this compound, is deeply intertwined with the regulation of the tuberous sclerosis complex (TSC) and its interaction with 14-3-3 proteins. The TSC1-TSC2 protein complex is a critical negative regulator of the mechanistic target of rapamycin complex 1 (mTORC1), a master controller of cell growth and proliferation. aacrjournals.orgfrontiersin.org The interaction between TSC2 and 14-3-3 proteins is a key node in the PI3K/Akt signaling pathway, and disrupting this cross-talk is a primary outcome of PI3Kα inhibition. frontiersin.orgplos.org

Under normal growth conditions, activation of the PI3K pathway leads to the activation of the serine/threonine kinase Akt. mdpi.com Akt then directly phosphorylates multiple sites on TSC2, including Ser939 and Thr1462. frontiersin.org This phosphorylation event does not inactivate TSC2's catalytic function directly but instead creates binding sites for the 14-3-3 family of scaffolding proteins. frontiersin.orgplos.org The binding of 14-3-3 proteins to phosphorylated TSC2 is a crucial step that leads to the functional inactivation of the TSC1-TSC2 complex, possibly by sequestering it away from its target, the small GTPase Rheb (Ras homolog enriched in brain). frontiersin.org This sequestration prevents the TSC complex from acting as a GTPase-activating protein (GAP) for Rheb. aacrjournals.org Consequently, Rheb remains in its active, GTP-bound state and stimulates the kinase activity of mTORC1, promoting protein synthesis and cell growth. aacrjournals.org

PI3Kα inhibitors intervene at the top of this signaling cascade. By inhibiting the catalytic activity of PI3Kα, these compounds prevent the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which is essential for the activation of Akt. nih.gov The resulting inhibition of Akt activity means that TSC2 is no longer phosphorylated at the key residues required for 14-3-3 binding. frontiersin.orgresearchgate.net Without this phosphorylation, 14-3-3 proteins cannot bind to and inactivate the TSC1-TSC2 complex. mdpi.com This leaves the TSC1-TSC2 complex free to exert its GAP activity on Rheb, converting it to its inactive, GDP-bound state. The resulting decrease in active Rheb leads to the potent suppression of mTORC1 signaling and a reduction in downstream cellular proliferation. nih.gov

Therefore, the therapeutic effect of a PI3Kα inhibitor in this context is achieved by preventing the phosphorylation-dependent cross-talk between TSC2 and 14-3-3 proteins, thereby maintaining the tumor-suppressive function of the TSC1-TSC2 complex. frontiersin.orgresearchgate.net

Table 1: Mechanistic Cascade of the PI3K/TSC2/14-3-3 Axis and the Impact of PI3Kα Inhibition

| Signaling Step | State without Inhibitor (Active PI3K Pathway) | State with PI3Kα Inhibitor (e.g., this compound) | Primary Consequence of Inhibition |

|---|---|---|---|

| PI3Kα Activity | High | Inhibited | Blockade of downstream signaling cascade. nih.gov |

| Akt Activation | Activated/Phosphorylated | Inactive/Hypophosphorylated | Prevention of substrate phosphorylation. cam.ac.uk |

| TSC2 Phosphorylation (by Akt) | Phosphorylated (e.g., at Ser939, Thr1462) | Hypophosphorylated | Abolition of 14-3-3 binding sites. frontiersin.org |

| TSC2 and 14-3-3 Protein Interaction | Bound | Unbound | Preservation of TSC1-TSC2 complex integrity and function. mdpi.com |

| TSC1-TSC2 Complex Function (GAP for Rheb) | Inhibited | Active | Promotion of Rheb-GTP hydrolysis to Rheb-GDP. aacrjournals.org |

| mTORC1 Activity | High | Low/Inhibited | Suppression of cell growth, proliferation, and protein synthesis. nih.gov |

An article on the preclinical efficacy of the specific chemical compound “this compound” cannot be generated at this time.

Extensive searches for "this compound" and variations of this name have yielded no specific information regarding its preclinical efficacy. The search results provide general information about the PI3K signaling pathway and data on other, distinct PI3K inhibitor molecules.

To fulfill the request, which requires focusing solely on "this compound" and adhering to a detailed outline of its preclinical data, specific research findings for this particular compound are necessary. Without any available data on its effects in cell lines, on cell proliferation, cell cycle, apoptosis, or cell migration, it is not possible to create the scientifically accurate and detailed article as instructed.

It is recommended to verify the compound name for any alternative spellings, designations, or potential typographical errors. If "this compound" is a very recent or internal discovery, its data may not yet be available in publicly accessible scientific literature or databases.

Preclinical Efficacy of Pi3k|a in 14

In Vivo Studies in Preclinical Models (Non-Human)

Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.